3''-O-Acetyl-2-hydroxyaclacinomycin
Description
3''-O-Acetyl-2-hydroxyaclacinomycin is a semisynthetic derivative of aclacinomycin A, a member of the anthracycline class of antibiotics. This compound is characterized by two critical structural modifications:
- C-2 Hydroxyl Group: A hydroxyl group at position 2 of the aglycone moiety, which enhances antitumor activity compared to non-hydroxylated analogs .
- 3''-O-Acetyl Group: An acetyl substitution at the 3''-O position of the cinerulose sugar, which significantly improves potency against leukemia cells .
These modifications optimize its interaction with cellular targets, particularly DNA topoisomerases, while reducing cardiotoxicity—a common limitation of anthracyclines .
Properties
CAS No. |
86670-20-4 |
|---|---|
Molecular Formula |
C44H55NO17 |
Molecular Weight |
869.9 g/mol |
IUPAC Name |
methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C44H55NO17/c1-9-44(54)17-30(35-23(37(44)43(53)55-8)14-25-36(40(35)52)39(51)34-24(38(25)50)12-22(47)13-28(34)49)60-32-15-26(45(6)7)41(19(3)57-32)62-33-16-29(59-21(5)46)42(20(4)58-33)61-31-11-10-27(48)18(2)56-31/h12-14,18-20,26,29-33,37,41-42,47,49,52,54H,9-11,15-17H2,1-8H3 |
InChI Key |
PHBWROLTIPXDSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’'-O-Acetyl-2-hydroxyaclacinomycin typically involves the acetylation of 2-hydroxyaclacinomycin. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of 3’'-O-Acetyl-2-hydroxyaclacinomycin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3’'-O-Acetyl-2-hydroxyaclacinomycin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3’'-O-Acetyl-2-hydroxyaclacinomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying acetylation reactions and the behavior of anthracycline derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 3’'-O-Acetyl-2-hydroxyaclacinomycin involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Antitumor Activity (IC₅₀) Against L1210 Leukemia Cells
| Compound | Structural Features | IC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| Aclacinomycin A | No C-2 hydroxyl; native cinerulose | 0.10 | |
| 2-Hydroxyaclacinomycin | C-2 hydroxyl; no 3''-O-acetyl | 0.10 | |
| 3''-O-Acetyl-2-hydroxyaclacinomycin | C-2 hydroxyl; 3''-O-acetyl | 0.05 | |
| 4''-O-Acetyl-2-hydroxyaclacinomycin | C-2 hydroxyl; 4''-O-acetyl | 0.20 | |
| 2''-O-Acetyl-2-hydroxyaclacinomycin | C-2 hydroxyl; 2''-O-acetyl | 0.10 |
Key Findings :
Superior Potency of 3''-O-Acetyl Derivative: The 3''-O-acetylated compound exhibits twice the potency of its parent (2-hydroxyaclacinomycin) and aclacinomycin A, highlighting the critical role of the 3''-O-acetyl group . In contrast, 4''-O-acetylation reduces activity (IC₅₀ = 0.20 μg/mL), indicating steric or electronic hindrance at this position .
Mechanistic Insights
- DNA Intercalation : The planar aglycone moiety intercalates into DNA, while the cinerulose sugar facilitates binding to topoisomerase II. The 3''-O-acetyl group likely stabilizes this interaction .
- Reduced Toxicity: Unlike doxorubicin, 3''-O-acetyl-2-hydroxyaclacinomycin avoids redox cycling (a cause of cardiotoxicity) due to its modified sugar moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
